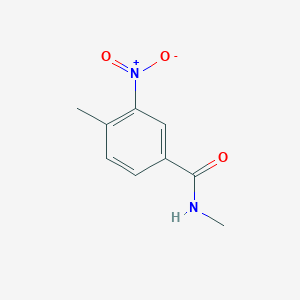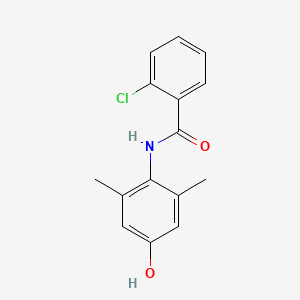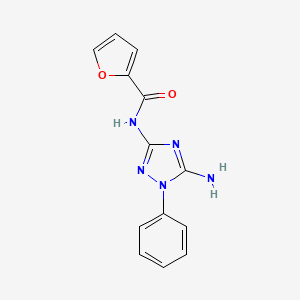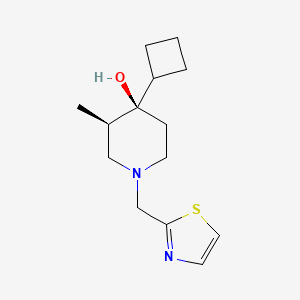![molecular formula C14H12FN5O2 B5571733 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)
2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of compounds with specific functional groups, such as fluorophenyl tetrazoles and furylmethyl acetamides, are of significant interest in the field of medicinal chemistry and materials science due to their potential biological activities and unique physical and chemical properties.
Synthesis Analysis
Compounds with structures incorporating elements like fluorophenyl, tetrazolyl, and furylmethyl groups are typically synthesized through multi-step chemical reactions. These reactions often involve the condensation of specific precursor molecules under controlled conditions to introduce the desired functional groups at specific locations on the molecule (Parikh & Joshi, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide" can be characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information about the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical behavior of such compounds is influenced by the presence of the tetrazole ring, fluorophenyl groups, and acetamide linkages. These structural features can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The fluorine atoms can also affect the molecule's reactivity and stability by influencing the electron distribution within the molecule (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties of these compounds, including melting point, solubility, and crystal structure, are closely related to their molecular structure. The presence of fluorine atoms and the specific arrangement of the tetrazole and furylmethyl groups can lead to unique physical characteristics, such as increased thermal stability and specific crystalline forms (Chi et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the molecule. The tetrazole ring, known for its resemblance to carboxylic acid in terms of hydrogen bonding capability, and the electronegative fluorine atoms significantly contribute to the compound's overall chemical behavior (Tanaka et al., 2019).
For further detailed research and analysis, consulting specific scientific literature and conducting experimental studies on the compound of interest would be necessary. The references provided offer a foundation for understanding related compounds' synthesis, structure, and properties.
- Synthesis and evaluation of related compounds: (Parikh & Joshi, 2014)
- Molecular structure and characterization: (Boechat et al., 2011)
- Chemical reactions and anti-inflammatory activity: (Sunder & Maleraju, 2013)
- Physical and crystal structure analysis: (Chi et al., 2018)
- Chemical properties and potential as an anti-epileptic drug candidate: (Tanaka et al., 2019)
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Fluorine-substituted compounds have been developed as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, [18F]DPA-714, a compound designed with a fluorine atom, allows for in vivo imaging using PET to study brain inflammation and neurodegeneration (Dollé et al., 2008).
Antimicrobial Agents
Derivatives with fluorine atoms have shown notable antimicrobial properties. The presence of fluorine enhances the antimicrobial potency of these compounds against a range of bacterial and fungal strains, suggesting their potential application in developing new antibacterial and antifungal agents (Parikh & Joshi, 2014).
Antibacterial Evaluation
Isoxazolinyl oxazolidinones, incorporating fluorine, have been synthesized and evaluated for their antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These compounds exhibit potent antibacterial properties, indicating their potential for treating bacterial infections (Varshney et al., 2009).
Cancer Research
Fluorine-containing compounds have been explored for their potential in cancer therapy. For example, specific sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against breast and colon cancer cell lines, showing promising results for future cancer treatments (Ghorab et al., 2015).
Photovoltaic Efficiency Modeling
Studies on benzothiazolinone acetamide analogs, including those with fluorine substitutions, have evaluated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, suggesting their application in enhancing the efficiency of photovoltaic cells (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c15-12-6-2-1-5-11(12)14-17-19-20(18-14)9-13(21)16-8-10-4-3-7-22-10/h1-7H,8-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKMFHWZQUPLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NCC3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)
![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)
![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)
![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)
![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)